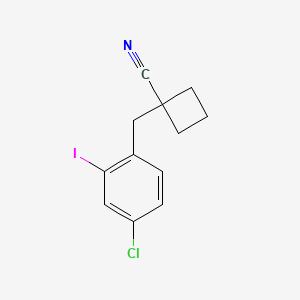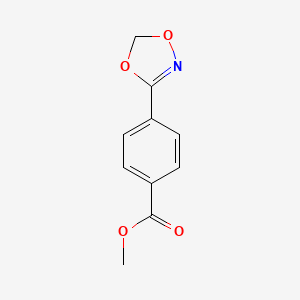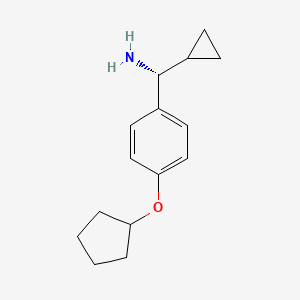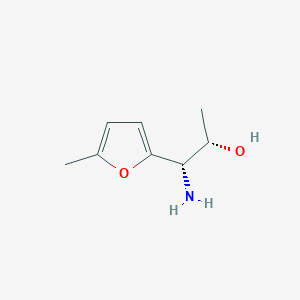![molecular formula C11H9ClF3N3S B13044845 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13044845.png)
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a trifluoromethyl group and a thieno[3,2-D]pyrimidine core, making it a valuable candidate for various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, pyrrolidine, and calcium chloride . Reaction conditions typically involve heating and the use of solvents like xylene and toluene .
Major Products
The major products formed from these reactions include thieno[3,2-D]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
Applications De Recherche Scientifique
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activities, particularly in targeting VEGFR-2 and inhibiting cancer cell growth.
Biological Research: The compound has shown promising results in inducing apoptosis in cancer cells by increasing BAX and decreasing Bcl-2 levels.
Chemical Research: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects the expression of genes involved in apoptosis, such as BAX and Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-D]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer activities.
Pyrido[3’,2’4,5]thieno(furo)pyrimidines: These compounds also exhibit antitumor activity and have similar synthetic routes.
Uniqueness
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which includes a trifluoromethyl group and a chlorine atom. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H9ClF3N3S |
|---|---|
Poids moléculaire |
307.72 g/mol |
Nom IUPAC |
4-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9ClF3N3S/c12-9-8-7(17-10(16)18-9)5-3-4(11(13,14)15)1-2-6(5)19-8/h4H,1-3H2,(H2,16,17,18) |
Clé InChI |
FSKDFCBTILCZFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1C(F)(F)F)C3=C(S2)C(=NC(=N3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)







![8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044818.png)



